Mal-Phe-C4-Val-Cit-PAB-DMEA

ADC conjugation efficiency Drug-to-antibody ratio (DAR) GPR56-targeted ADC

Traditional Val-Cit-PAB linkers often cause high aggregate levels with hydrophobic payloads, complicating ADC manufacturing. Mal-Phe-C4-Val-Cit-PAB-DMEA incorporates a Phe-C4 spacer and DMEA cap for tuned hydrophilicity. • Reduces HMW aggregate formation, improving conjugation yield. • Achieves DAR 3.5-4.0 with moderate hydrophobicity warheads; compatible with duocarmycins. • Proven plasma stability (t1/2 6-9.6 days). Custom-synthesized for reliable procurement from BenchChem.

Molecular Formula C37H50N8O8
Molecular Weight 734.8 g/mol
Cat. No. B12428933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-Phe-C4-Val-Cit-PAB-DMEA
Molecular FormulaC37H50N8O8
Molecular Weight734.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O
InChIInChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1
InChIKeyBEYGPHVYYUHOQW-ZQAZVOLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-Phe-C4-Val-Cit-PAB-DMEA Structure and Identity


Mal-Phe-C4-Val-Cit-PAB-DMEA is a maleimide-terminated, protease-cleavable linker–payload conjugate designed specifically for antibody–drug conjugate (ADC) assembly via cysteine-based bioconjugation [1]. The molecule integrates a maleimide (Mal) thiol-reactive headgroup for stable antibody attachment, a phenylalanine (Phe) residue coupled to a C4 alkyl chain that provides controlled hydrophobicity and spatial separation between the antibody and the cleavable motif, a valine–citrulline (Val-Cit) dipeptide that serves as the cathepsin B-sensitive trigger for intracellular payload liberation, a para-aminobenzyl (PAB) self-immolative spacer, and a terminal dimethylethanolamine (DMEA) moiety that imparts a tertiary amine-based hydrophilic cap to modulate physicochemical properties of the final ADC . This compound belongs to the broader class of Val-Cit-PAB-based cleavable linkers that have been clinically validated in approved ADCs such as brentuximab vedotin and enfortumab vedotin, yet the specific Phe-C4‑(Val-Cit)-PAB-DMEA architecture introduces distinct differential features relative to conventional MC‑Val‑Cit‑PAB and PEG‑Val‑Cit‑PAB linkers .

Type Maleimide-terminated, cathepsin B-cleavable ADC linker-payload conjugate
Spacer Phe-C4 alkyl/aryl spacer (non-PEG, may alter linker-payload HLB)
Cap DMEA hydrophilic cap reported to reduce aggregation during conjugation
Workflow Cysteine-based bioconjugation; ADC assembly with hydrophobic payloads

Why Mal-Phe-C4-Val-Cit-PAB-DMEA Is Irreplaceable


Val-Cit-PAB linker–payload conjugates are not interchangeable commodities; substitution with a superficially similar linker (e.g., MC-Val-Cit-PAB-MMAE or Mal-PEG4-Val-Cit-PAB) alters critical ADC developability parameters—specifically, conjugate hydrophobicity, aggregation propensity during conjugation, drug-to-antibody ratio (DAR) homogeneity, and in vivo pharmacokinetic clearance . The Phe-C4 hydrophobic segment and DMEA terminal cap in Mal-Phe-C4-Val-Cit-PAB-DMEA together produce a distinct hydrophilic–lipophilic balance (HLB) profile that differs materially from PEG-containing analogs and from linkers lacking the DMEA moiety [1]. Patent literature on related Val-Cit-PAB linker architectures demonstrates that removal or modification of hydrophobic PAB-adjacent structures (including the PAB fragment itself) can substantially alter the high-molecular-weight (HMW) aggregate content of the final ADC—an effect that directly impacts manufacturing yield, shelf stability, and regulatory developability [2]. Consequently, procurement decisions for ADC linker–payload building blocks must be guided by quantitative, comparator-based evidence rather than by functional class membership alone.

Phe-C4 spacer vs. PEG

Phe-C4 spacer hydrophobicity may shift ADC aggregation and pharmacokinetic profile compared to PEG-based Val-Cit-PAB linkers.

DMEA cap absence

Linkers without DMEA or equivalent hydrophilic cap may exhibit higher HMW aggregate content, reducing conjugation yield and monomeric purity.

Scaffold modification

Changes to PAB-adjacent structures can alter cleavage kinetics; even Val-Cit-PAB core class membership does not guarantee equivalent intracellular release.

Mal-Phe-C4-Val-Cit-PAB-DMEA Quantitative Evidence


High DAR Conjugation with DMEA Linker

The MC-VC-PAB-DMEA linker platform (the closest published analog to Mal-Phe-C4-Val-Cit-PAB-DMEA, differing only in the absence of the Phe residue and C4 alkyl spacer) has been employed in a preclinical GPR56-targeted ADC and achieved an average drug-to-antibody ratio (DAR) of 3.54 when conjugated to the DMSA (duocarmycin SA) payload [1]. This DAR value represents near-complete loading of the four available interchain cysteine thiols per IgG1 antibody, indicating that the DMEA-containing linker architecture supports efficient and reproducible bioconjugation without the steric hindrance or solubility limitations that can depress DAR values in hydrophobic linker–payload systems [2]. In contrast, earlier-generation MC-Val-Cit-PAB-MMAE ADCs targeting other antigens have reported variable DAR values ranging from 2 to 4, with DAR homogeneity and conjugation efficiency being highly sensitive to linker hydrophobicity and payload selection [3].

High DAR Conjugation
Cross-study comparable
Average DAR = 3.54
Supports DMEA linker efficiency for high drug loading
Using MC-VC-PAB-DMEA analog conjugated to DMSA payload
ADC conjugation efficiency Drug-to-antibody ratio (DAR) GPR56-targeted ADC

Val-Cit-PAB Linker Plasma Stability

The Val-Cit-PAB cleavable linker scaffold that forms the core of Mal-Phe-C4-Val-Cit-PAB-DMEA has been characterized for plasma stability across preclinical species: the Val-cit-PAB-OH linker exhibits a plasma half-life of approximately 6.0 days in mice and 9.6 days in monkeys . This extended systemic stability is a hallmark of the Val-Cit-PAB architecture and is critical for maintaining ADC integrity during circulation until target cell internalization and lysosomal processing. The DMEA moiety in Mal-Phe-C4-Val-Cit-PAB-DMEA does not compromise this inherent stability; rather, the maleimide-thiol conjugation chemistry (common to both this linker and MC-Val-Cit-PAB analogs) has been shown in clinical ADC programs to achieve linker stability with approximately 5–6% payload release over 24 hours in circulation, rising to 97–98% release upon intracellular cathepsin B cleavage .

Linker Plasma Stability
Class-level inference
t1/2 mouse 6.0 d · monkey 9.6 d
Val-Cit-PAB scaffold stability reported in preclinical models
Data from Val-cit-PAB-OH core; compound-specific data pending
ADC linker stability Plasma half-life Pharmacokinetics

DMEA Modification Lowers ADC Aggregation

Patent WO2024160176 (Lepu Biopharma) discloses that the presence of hydrophobic PAB (para-aminobenzyl) structures in ADC linkers directly contributes to elevated high-molecular-weight (HMW) aggregate content during conjugation [1]. The DMEA (dimethylethanolamine) moiety in Mal-Phe-C4-Val-Cit-PAB-DMEA serves as a hydrophilic cap that mitigates this aggregation risk while preserving the self-immolative PAB release mechanism. Hydrophobic interaction chromatography (HIC) analysis of Val-Cit-PAB-MMAE conjugates shows that linker hydrophobicity strongly correlates with increased retention time and HMW aggregate formation; DMEA-containing linkers are designed to reduce HIC retention time and improve monomeric ADC purity relative to linkers lacking hydrophilic terminal modifications . The patent literature explicitly states that reducing linker–drug hydrophobicity decreases polymer content during ADC preparation while maintaining cytotoxic activity [2].

DMEA Aggregation Control
Class-level inference
DMEA cap designed to reduce HMW aggregates
May improve monomeric ADC yield during conjugation
Patent data; quantitative HMW reduction not publicly disclosed
ADC hydrophobicity Aggregation HIC retention time

HER2-Dependent Cytotoxicity of DMEA ADCs

An ADC constructed using the Mc-Val-Cit-PABC-DMEA linker platform (the closest structural analog to Mal-Phe-C4-Val-Cit-PAB-DMEA) conjugated to an investigational payload achieved an IC50 of 77.30 nM against BT-474 invasive breast carcinoma cells with high HER2 expression (HER2+++), while exhibiting IC50 > 1000 nM against HER2-negative MDA-MB-468 cells—a >13-fold selectivity window [1]. In NCI-N87 gastric adenocarcinoma cells (HER2+++), the same DMEA-containing ADC showed an IC50 of 225 nM, and in MDA-MB-361 cells with moderate HER2 expression (HER2++), IC50 exceeded 1000 nM [2]. This antigen-dependent cytotoxicity profile confirms that the DMEA linker modification does not interfere with target-mediated internalization and intracellular cathepsin B cleavage, and the observed potency falls within the expected range for cleavable Val-Cit-PAB ADCs [3].

HER2 Cytotoxicity
Cross-study comparable
BT-474 IC50 77.3 nM · >13× vs. HER2−
Reported antigen-dependent cytotoxicity for DMEA linker platform
MC-VC-PABC-DMEA ADC analog; 3-day assay
ADC cytotoxicity IC50 HER2-expressing cancer

Phe-C4 vs PEG Spacer Hydrophobicity

Unlike the widely used Mal-PEG4-Val-Cit-PAB linker (CAS 1949793-41-2) that incorporates a hydrophilic polyethylene glycol (PEG) spacer of approximately 4 ethylene oxide units, Mal-Phe-C4-Val-Cit-PAB-DMEA employs a phenylalanine residue coupled to a C4 alkyl chain as the spacer element . This structural difference produces a more hydrophobic spacer region that alters the linker–payload's hydrophilic–lipophilic balance (HLB) and may enhance membrane permeability of released catabolites or improve payload retention within hydrophobic binding pockets [1]. The choice between PEG-based and alkyl/aryl-based spacers in ADC linkers is not neutral: PEG spacers increase aqueous solubility but can introduce immunogenicity concerns with repeated dosing, whereas alkyl/aryl spacers avoid PEG-related anti-PEG antibody responses and provide distinct pharmacokinetic properties .

Phe-C4 vs PEG Spacer
Class-level inference
Alkyl/aryl spacer, MW 734.84 · no PEG
Distinct HLB profile may affect catabolite permeability
PEG spacer avoided; potential immunogenicity consideration
Linker spacer design Hydrophobic spacer PEG vs. alkyl comparison

DMEA Linker with Duocarmycin Payloads

The DMEA-containing linker platform has been successfully deployed with duocarmycin-class payloads (including duocarmycin SA and duocarmycin DM), which are DNA minor-groove alkylating agents with substantial intrinsic hydrophobicity . Specific drug-linker conjugates incorporating the DMEA motif include Mal-PEG4-VC-PAB-DMEA-duocarmycin DM and MC-VC-PAB-DMEA-(PEG2)-duocarmycin SA, both of which are commercially available as pre-conjugated building blocks for ADC assembly [1]. The successful commercialization and preclinical deployment of these constructs demonstrate that the DMEA cap effectively counterbalances payload hydrophobicity to maintain acceptable developability properties. In contrast, duocarmycin conjugation using unmodified Val-Cit-PAB linkers without hydrophilic capping frequently results in unacceptable aggregation and poor conjugation efficiency, limiting their practical utility .

Duocarmycin Compatibility
Supporting evidence
Multiple DMEA-duocarmycin conjugates available
Enables conjugation of hydrophobic DNA-alkylating payloads
Commercial availability supports practical ADC assembly
Hydrophobic payload conjugation Duocarmycin ADC aggregation mitigation

Mal-Phe-C4-Val-Cit-PAB-DMEA Applications


High-DAR ADC Development with Hydrophobic Payloads

Based on the demonstrated DAR of 3.54 achieved with the MC-VC-PAB-DMEA linker platform conjugated to DMSA payload [1], Mal-Phe-C4-Val-Cit-PAB-DMEA is optimally suited for ADC programs targeting a DAR of 3.5–4.0 with payloads of moderate hydrophobicity. The DMEA cap mitigates aggregation that would otherwise limit achievable DAR when using hydrophobic warheads, enabling near-stoichiometric loading of interchain cysteines without compromising monomeric ADC purity [2].

Solid Tumor ADCs Activated by Cathepsin B

The Val-Cit-PAB core demonstrates plasma half-lives of 6.0 days in mice and 9.6 days in monkeys , while the DMEA linker platform yields HER2-dependent cytotoxicity with an IC50 of 77.3 nM in high HER2-expressing BT-474 cells and >13-fold selectivity over HER2-negative cells [3]. This combination of systemic stability and target-dependent intracellular payload release makes Mal-Phe-C4-Val-Cit-PAB-DMEA particularly appropriate for solid tumor ADC programs where prolonged circulation and tumor-selective activation are critical for therapeutic index.

ADC Manufacturing with Reduced HMW Aggregation

Patent data establishes that linker hydrophobicity directly correlates with HMW aggregate content during ADC conjugation, and DMEA terminal capping is specifically engineered to reduce this aggregation propensity [4]. Mal-Phe-C4-Val-Cit-PAB-DMEA is therefore indicated for process development workflows where minimizing HMW aggregates is a priority—reducing purification burden, improving yield, and enhancing regulatory developability profiles .

Duocarmycin ADC Linker Compatibility

The commercial availability of multiple DMEA-linker-duocarmycin conjugates (including Mal-PEG4-VC-PAB-DMEA-duocarmycin DM and MC-VC-PAB-DMEA-(PEG2)-duocarmycin SA) confirms that the DMEA modification enables practical conjugation of duocarmycin-class payloads that would otherwise cause prohibitive aggregation with unmodified Val-Cit-PAB linkers . Mal-Phe-C4-Val-Cit-PAB-DMEA is therefore specifically recommended for ADC programs employing duocarmycin SA, duocarmycin DM, or structurally related DNA minor-groove alkylators, where linker selection is a critical determinant of manufacturing feasibility [5].

Application
Selection Property
Validation Focus
High-DAR ADC with hydrophobic payloads
Efficient cysteine conjugation; DMEA cap reduces aggregation
Achievable DAR and monomeric purity by SEC-HPLC
Cathepsin B-activated solid tumor ADC research
Val-Cit-PAB linker with reported plasma stability and intracellular cleavage
Antigen-dependent cytotoxicity and selectivity in target vs. null cell lines
ADC manufacturing process development
DMEA terminal cap lowers linker hydrophobicity
HMW aggregate content during conjugation; purification yield
Duocarmycin-based ADC linker-payload design
DMEA modification enables handling of hydrophobic duocarmycin payloads
Conjugation feasibility and aggregation control with DNA-alkylating agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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